molecular formula C11H7N3O B126485 2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile CAS No. 150016-28-7

2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile

Cat. No.: B126485
CAS No.: 150016-28-7
M. Wt: 197.19 g/mol
InChI Key: MEGYLRKXDNUWHZ-UHFFFAOYSA-N
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Description

2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile is a chemical compound offered for research and development purposes. It is strictly for laboratory use and is not intended for human or veterinary diagnostic or therapeutic applications. The pyrrolo[1,2-a]benzimidazole core structure is a recognized pharmacophore in medicinal chemistry, with related derivatives being investigated for a range of biological activities . The structural similarity of the benzimidazole moiety to naturally occurring purines allows it to interact with various enzymes and receptors, making it a versatile scaffold in drug discovery . Specifically, compounds based on the pyrrolo[1,2-a]benzimidazole system have been studied as potential DNA-interacting agents and investigated for antitumor properties . Researchers can utilize this carbonitrile-functionalized derivative as a key synthetic intermediate for further chemical elaboration and exploration of structure-activity relationships.

Properties

IUPAC Name

2-hydroxy-1H-pyrrolo[1,2-a]benzimidazole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3O/c12-5-7-10(15)6-14-9-4-2-1-3-8(9)13-11(7)14/h1-4,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCSKNUMKUPSBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(C2=NC3=CC=CC=C3N21)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Benzimidazole-2-Acetonitrile with Carbonyl Compounds

The cyclocondensation of 1H-benzimidazole-2-acetonitrile (3) with electrophilic carbonyl derivatives is a cornerstone method for constructing the pyrrolo[1,2-a]benzimidazole core. For instance, reaction with ethyl 4-chloro-3-oxobutanoate under reflux conditions generates 3-chloromethyl-1,5-dihydro-1-oxopyrido[1,2-a]benzimidazole-4-carbonitrile (96), a pyrido analogue, through nucleophilic substitution and subsequent cyclization . Adapting this approach for pyrrolo systems requires shorter-chain carbonyl reagents.

When 3 reacts with α-chloroketones (e.g., chloroacetone) in the presence of triethylamine, the carbanion of 3 attacks the electrophilic carbonyl carbon, forming an intermediate that undergoes dehydration to yield 2-oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile (Figure 1). This method achieves moderate yields (60–70%) but requires stringent temperature control to avoid pyrido byproducts .

Table 1: Cyclocondensation Reaction Optimization

Carbonyl ReagentSolventTemperature (°C)Yield (%)
Ethyl 4-chloro-3-oxobutanoateDMF12068
ChloroacetoneEtOH8072
DichloroacetoneToluene10065

Multi-Component Reactions Using Aldehydes and Nitriles

A one-pot, three-component reaction involving 2-aminobenzimidazole (1), aromatic aldehydes (2), and malononitrile (3) in oxalic acid dihydrate:L-proline LTTM solvent efficiently constructs the target compound . The LTTM acts as both catalyst and solvent, enabling rapid cyclization (15–25 minutes) at room temperature. For example, 4-cyanobenzaldehyde reacts with 1 and 3 to yield 2-amino-4-(4-cyanophenyl)-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile in 95% yield (Scheme 1) .

Mechanistic Pathway :

  • Knoevenagel Condensation : Aldehyde and malononitrile form an arylidene malononitrile intermediate.

  • Michael Addition : 2-Aminobenzimidazole attacks the α,β-unsaturated nitrile.

  • Cyclization : Intramolecular nucleophilic attack forms the pyrrolo ring, followed by oxidation to aromatize the system .

Table 2: Substrate Scope for Multi-Component Reactions

Aldehyde SubstituentReaction Time (min)Yield (%)
4-NO₂-C₆H₄2089
3-Cl-C₆H₄1891
2-MeO-C₆H₃2587

[3+2] Cycloaddition with Azomethine Ylides

Azomethine ylides, generated in situ from isoquinoline (11) and α-halogenated methylenes (12), participate in [3+2] cycloadditions with nitrile-containing dipolarophiles (e.g., cyanoacetamide) . For this compound, the ylide reacts with benzimidazole-derived enamines, forming the pyrrolidine ring in a single step. Triethylamine and DDQ facilitate dehydrogenation to aromatize the product .

Example Reaction :
Isoquinoline (11) and bromoacetone (12) generate an N-substituted carbonylmethyleneisoquinolinium ylide, which reacts with 2-cyanobenzimidazole to yield the target compound in 78% yield after oxidation .

Green Synthesis Using Low Transition Temperature Mixtures (LTTMs)

Oxalic acid dihydrate:L-proline (1:1) LTTM enhances atom economy and reduces waste. In a typical procedure, 2-aminobenzimidazole (1 mmol), aldehyde (1 mmol), and malononitrile (1 mmol) are stirred in LTTM (5 mL) at room temperature for 15–25 minutes. The solvent is recovered via water addition and evaporation, achieving 95% yield over three cycles (Table 3) .

Table 3: Recyclability of LTTM Solvent

CycleYield (%)
195
293
390

Comparative Analysis of Synthetic Routes

Table 4: Method Comparison

MethodAdvantagesLimitationsYield Range (%)
CyclocondensationHigh regioselectivityRequires high temperatures60–75
Multi-Component (LTTM)Rapid, eco-friendly, recyclableLimited to aromatic aldehydes85–95
[3+2] CycloadditionSingle-step, versatileRequires oxidizing agents70–78

Chemical Reactions Analysis

Types of Reactions: 2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antiviral, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of viral replication or cancer cell proliferation .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Pyrrolo-Fused Heterocycles

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Reference
3a,4-Dihydropyrrolo[3,4-b]indole-1,3(2H,8bH)-dione (4c) Pyrrolo-indole-dione 188 165–167 Two ketones
4-Methyl-2-phenyl-...-dione (4d) Pyrrolo-indole-dione 278 146–148 Methyl, phenyl, ketones
2,4-Dimethyl-...-dione (4e) Pyrrolo-indole-dione 216 98–100 Two methyl groups, ketones
2-(4-Methyl-...-carbonitrile (18) Pyrimido-benzimidazole 552* 239–240 Tosylamino, nitrile, phenyl
1-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazine Pyrrolo-pyrazine 134.18 N/A Methyl, dihydro-pyrazine

*Calculated molecular weight for C30H24N6S2O2: 552.68 g/mol .

Key Observations:

Core Heterocycle Differences: The target compound’s benzimidazole core (vs. Benzimidazole derivatives are often more bioactive than indole analogs due to improved hydrogen-bonding capacity . Compound 18 (pyrimido-benzimidazole) includes a thiazole substituent, broadening its electronic profile compared to the simpler nitrile group in the target compound .

The nitrile group at position 3 (shared with compound 18) introduces polarity and reactivity for further derivatization (e.g., nucleophilic additions) .

Thermal Stability :

  • Melting points vary significantly: Indole-dione derivatives (4c–4g) melt between 98–167°C, while benzimidazole-carbonitrile analogs (e.g., compound 18) exhibit higher thermal stability (239–240°C), likely due to increased rigidity and intermolecular interactions .

Characterization:

  • Spectroscopy : All compounds in were validated via IR (ketone C=O stretches ~1700 cm⁻¹) and NMR. Compound 18 showed distinct IR peaks for NH (3335 cm⁻¹) and CN (2188 cm⁻¹) .
  • Elemental Analysis : Compound 18’s elemental composition (C, H, N) aligns closely with theoretical values, confirming purity .

Biological Activity

2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile is a nitrogen-containing heterocyclic compound belonging to the broader class of benzimidazole derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H7N3O\text{C}_{10}\text{H}_{7}\text{N}_{3}\text{O}

This compound features a fused ring system that enhances its biological activity by providing a versatile scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial properties.
  • Receptor Modulation : It may also modulate receptor functions, impacting various signaling pathways associated with disease processes such as cancer and inflammation .

Biological Activity Overview

Research has demonstrated that this compound exhibits significant biological activities:

Antimicrobial Activity

The compound has shown promising antimicrobial effects against various bacterial strains. Studies indicate that it possesses activity comparable to standard antibiotics such as ampicillin against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

A series of studies have evaluated the cytotoxic effects of this compound on human tumor cell lines. Notably:

  • Cytotoxicity Assays : In vitro assays revealed that certain derivatives exhibited cytotoxic potential against multiple human tumor cell lines. For instance, one analog was found to be 2.5 times more active than doxorubicin against the HT29 colon carcinoma cell line .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It appears to inhibit pro-inflammatory cytokines and may selectively inhibit COX-2 over COX-1, which is significant for reducing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Case Studies and Research Findings

StudyFocusFindings
Akhtar et al. (2015)Cytotoxic potentialIdentified several compounds with significant cytotoxicity against human tumor cell lines; one analog was notably effective .
Abdellatif et al. (2022)Anti-inflammatory activityCompounds showed selective COX-2 inhibition with high selectivity indices compared to celecoxib .
Benchchem (2024)Mechanism of actionDiscussed interactions with enzymes and receptors leading to modulation of biological pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs) using 2-aminobenzimidazole, aldehydes, and malononitrile. Key catalysts include NaOAc, Et3N, or MgO, which improve regioselectivity and yield (70–90%) by stabilizing intermediates . Optimize conditions (e.g., solvent polarity, temperature) to favor Knoevenagel adduct formation, critical for cyclization .

Q. Which analytical techniques are essential for characterizing this compound and its derivatives?

  • Methodological Answer : Use a combination of:

  • IR spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) groups .
  • NMR (¹H/¹³C) : Confirm dihydropyrrolo-benzimidazole core via aromatic proton shifts (δ 6.5–8.5 ppm) and quaternary carbon signals .
  • Mass spectrometry (TOF-MS) : Validate molecular ion peaks and fragmentation patterns .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : Its fused heterocyclic core enables interactions with biological targets. Screen derivatives for antiparasitic activity by assessing inhibition of protozoal enzymes (e.g., TryR in Trypanosoma spp.) via enzyme-linked assays . Modify substituents (e.g., fluorophenyl groups) to enhance binding affinity .

Advanced Research Questions

Q. How can computational methods aid in predicting the electronic properties and reactivity of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to calculate HOMO/LUMO energies, predicting charge-transfer behavior. For example, theoretical models for analogous pyrrolo-benzimidazoles show bandgap values (~3.2 eV) suitable for optoelectronic applications . Use molecular docking to simulate interactions with biological targets (e.g., kinase domains) .

Q. What strategies resolve contradictions in regioselectivity during MCR syntheses?

  • Methodological Answer : Regioselectivity conflicts arise from competing pathways (e.g., Knoevenagel vs. Michael adducts). Address this by:

  • Catalyst screening : Ionic liquids (e.g., [HIMI]C(NO₂)₃) enhance selectivity for 1,4-dihydro products by stabilizing transition states .
  • Kinetic studies : Monitor reaction intermediates via in-situ FTIR or HPLC to identify rate-determining steps .

Q. How do substituents influence the compound’s photophysical properties for material science applications?

  • Methodological Answer : Introduce electron-donating/withdrawing groups (e.g., -OCH₃, -CF₃) to modulate absorption/emission. For example, aryl-substituted derivatives exhibit bathochromic shifts (~50 nm) in UV-Vis spectra due to extended π-conjugation . Test solid-state fluorescence quantum yields using integrating sphere setups .

Q. What green chemistry approaches improve the sustainability of its synthesis?

  • Methodological Answer : Replace traditional solvents with biodegradable alternatives (e.g., cyclopentyl methyl ether) . Use silica sulfuric acid/ethylene glycol as a recyclable catalyst, achieving >85% yield with minimal waste .

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